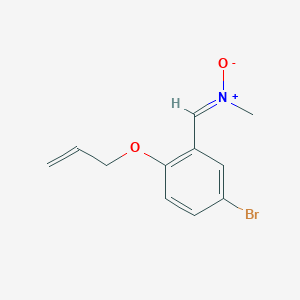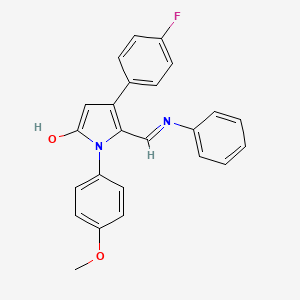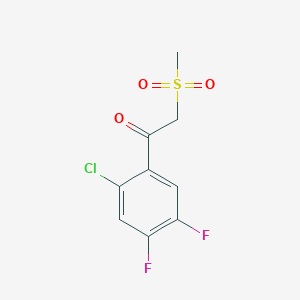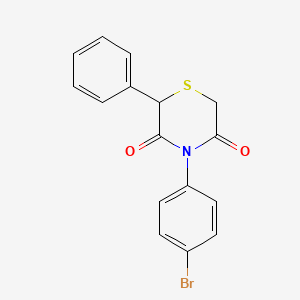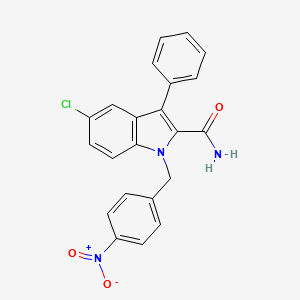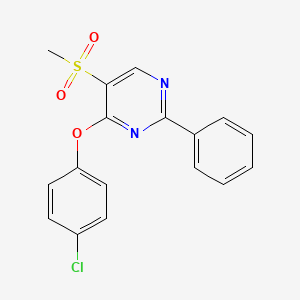
4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine
Descripción general
Descripción
4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine, also known as 4CP-5MSP, is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless, crystalline solid with a melting point of 127-128°C. 4CP-5MSP is widely used in scientific research due to its unique properties, such as its ability to act as a catalyst in several reactions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Novel Derivative Synthesis : Researchers synthesized novel derivatives of 4-thiopyrimidine, including compounds similar to 4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine. These compounds were characterized using NMR, IR, mass spectroscopies, and single-crystal X-ray diffraction, providing insights into their molecular structures (Stolarczyk et al., 2018).
Hydrogen-Bond Degenerate Derivatives : Synthesis of hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleosides was described, utilizing derivatives similar to the compound . This research contributes to the understanding of pyrimidine derivatives' synthesis (Williams et al., 1998).
Biological and Pharmacological Applications
Cytotoxic Activity : A study investigated the cytotoxicity of certain 4-thiopyrimidine derivatives against various cancer cell lines, providing insights into their potential therapeutic applications (Stolarczyk et al., 2018).
Antimicrobial Agents : Derivatives of ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate were synthesized and tested for their antimicrobial activity, showing potential as antimicrobial agents (El-kerdawy et al., 1990).
Material Science and Chemistry
Nonlinear Optical Exploration : A study explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, highlighting their potential applications in optoelectronic and high-tech applications (Hussain et al., 2020).
Polysiloxane Stationary Phase : Research on 4-(methylsulfonyl)phenyl-containing polysiloxane as a stationary phase for capillary column gas chromatography demonstrated its utility and stability over a wide temperature range (Juvancz et al., 1991).
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-5-methylsulfonyl-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-24(21,22)15-11-19-16(12-5-3-2-4-6-12)20-17(15)23-14-9-7-13(18)8-10-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTHEQZFZWCTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-5-(methylsulfonyl)-2-phenylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2Z)-2-[(4-chlorophenyl)methoxyimino]ethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036257.png)
![1-[(3-chlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036258.png)
![2-[(4-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3036262.png)
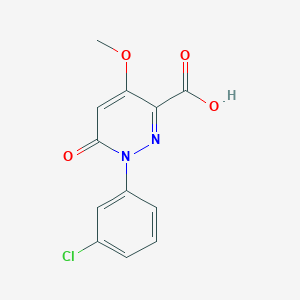

![2-(4-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036267.png)
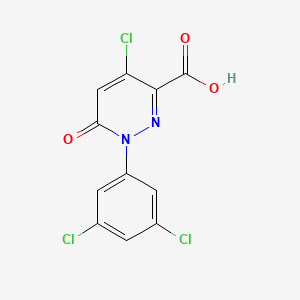

![2-{3-[(2,4-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036273.png)
